molecular formula C3H11BO5 B8377982 Propylene glycol borate CAS No. 60267-33-6

Propylene glycol borate

Cat. No.: B8377982
CAS No.: 60267-33-6
M. Wt: 137.93 g/mol
InChI Key: YFMUPHJGWWRKLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propylene glycol borate is a borate ester derived from the reaction of propylene glycol (C₃H₈O₂) and boric acid (H₃BO₃). It is characterized by its ability to form cross-linked networks in polymeric matrices, making it valuable in applications such as lubricants, bioprotective gels, and hydrophobic material synthesis. For example, in ophthalmic formulations, this compound interacts with galactomannan to stabilize tear films and reduce friction during blinks . Additionally, it serves as a modifying agent in synthesizing hydrophobic nanostructured zinc borate, where its use increases the contact angle from 0° (hydrophilic) to 21.66°, enhancing hydrophobicity .

Properties

CAS No.

60267-33-6

Molecular Formula

C3H11BO5

Molecular Weight

137.93 g/mol

IUPAC Name

boric acid;propane-1,2-diol

InChI

InChI=1S/C3H8O2.BH3O3/c1-3(5)2-4;2-1(3)4/h3-5H,2H2,1H3;2-4H

InChI Key

YFMUPHJGWWRKLX-UHFFFAOYSA-N

Canonical SMILES

B(O)(O)O.CC(CO)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Magnesium Borate (Mg₃(BO₃)₂)

Table 1: Key Differences Between Propylene Glycol Borate and Magnesium Borate

Property This compound Magnesium Borate
Structure Organic borate ester Inorganic crystalline borate
Primary Applications Lubricants, hydrophobic gels Adsorption, wastewater treatment
Hydrophobicity Moderate (contact angle ~21°) Hydrophilic
Synthesis Method Esterification Pechini sol-gel

Comparison with Zinc Borate (3ZnO·3B₂O₃·3.5H₂O)

Hydrophobicity Modulation :

  • Zinc borate is inherently hydrophilic (contact angle 0°) but becomes hydrophobic when modified with agents like propylene glycol (21.66°), kerosene (17.95°), or oleic acid (103.19°) .
  • This compound itself contributes to hydrophobicity but is less effective than oleic acid.

Functional Roles :

  • Zinc borate is used in flame retardants and coatings, where hydrophobicity is critical .
  • This compound acts as both a functional component in gels and a modifier in material synthesis.

Table 2: Hydrophobicity of Modified Zinc Borate

Modifying Agent Contact Angle (°)
None (Reference) 0.00
Propylene Glycol 21.66
Oleic Acid 103.19

Comparison with Trimethyl Borate (C₃H₉BO₃)

Physical Properties :

  • Trimethyl borate has a boiling point of 67.5°C and is highly volatile, limiting its use in high-temperature applications .
  • This compound, derived from 1,2-propylene glycol (boiling point 187.6°C), offers greater thermal stability .

Comparison with Guar Borate/HP Gel Matrix

Functional Mechanism :

  • Guar borate gels rely on borate ions to cross-link galactomannan, forming a bioprotective matrix. Propylene glycol in these gels reduces aqueous layer evaporation and enhances lubricity .
  • This compound itself may participate in similar cross-linking but is distinct from guar borate complexes.

Table 3: Application-Specific Performance

Compound Key Advantage Example Use Case
This compound Stabilizes tear film Ophthalmic lubricants
Guar Borate/HP Gel Reduces blink friction Dry eye treatment

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